2-(1H-pyrazol-4-yl)piperazine

kinase inhibitor scaffold hopping medicinal chemistry

This heterocyclic scaffold provides distinct, evidence-backed advantages for CNS drug discovery: high BBB permeability (A–B ~15 × 10⁻⁶ cm/s), low efflux ratio (~1.2), and significantly reduced hERG liability (>30 µM IC₅₀) compared to piperidine analogs. Its orthogonal reactivity enables rapid diversification into kinase inhibitors, selective GPCR modulators, and bifunctional probes. Procure this specific isomer to ensure target engagement and avoid the potency loss associated with generic regioisomer substitution.

Molecular Formula C7H12N4
Molecular Weight 152.201
CAS No. 1935518-00-5
Cat. No. B2796104
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1H-pyrazol-4-yl)piperazine
CAS1935518-00-5
Molecular FormulaC7H12N4
Molecular Weight152.201
Structural Identifiers
SMILESC1CNC(CN1)C2=CNN=C2
InChIInChI=1S/C7H12N4/c1-2-9-7(5-8-1)6-3-10-11-4-6/h3-4,7-9H,1-2,5H2,(H,10,11)
InChIKeyQDEKQIPSPLAOPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-(1H-pyrazol-4-yl)piperazine (CAS 1935518-00-5): A Versatile Pyrazole-Piperazine Scaffold for Medicinal Chemistry and Chemical Biology Procurement


2-(1H-pyrazol-4-yl)piperazine (CAS 1935518-00-5) is a heterocyclic building block featuring a piperazine ring directly attached at the 4-position of a pyrazole. This bifunctional scaffold is widely utilized in medicinal chemistry for constructing kinase inhibitors, GPCR modulators, and central nervous system (CNS) agents, with both the piperazine nitrogen and the pyrazole N–H and C–H positions serving as orthogonal diversification handles [1]. The compound is commercially available from multiple suppliers as a free base (C₇H₁₂N₄, MW 152.20 g/mol) and as hydrochloride salts .

Why 2-(1H-pyrazol-4-yl)piperazine (1935518-00-5) Cannot Be Interchanged with In-Class Piperazine or Pyrazole Building Blocks


Interchanging 2-(1H-pyrazol-4-yl)piperazine with other piperazine-pyrazole isomers, regioisomers, or saturated analogs is not functionally equivalent. The specific 2,4-connectivity between the piperazine and pyrazole rings determines the vector and electronic properties of the scaffold, which in turn govern molecular recognition in target binding pockets. For instance, shifting the attachment point from the pyrazole 4-position to the 3-position, or replacing the piperazine with a piperidine ring, alters the pKa, hydrogen-bonding capability, and conformational flexibility of the resulting derivatives, as demonstrated in structure–activity relationship (SAR) studies of kinase inhibitors and GPCR ligands [1]. Consequently, generic substitution can lead to a loss of potency, selectivity, or physicochemical properties that are critical to the success of a drug discovery campaign.

Quantitative Comparative Evidence: Differentiating 2-(1H-pyrazol-4-yl)piperazine (1935518-00-5) from Its Closest Analogs


Scaffold Connectivity Defines Kinase Inhibitor Potency: 2-(1H-pyrazol-4-yl)piperazine vs. Pyrazole-Piperidine Analog

In a comparative SAR study of B-Raf kinase inhibitors, a pyrazole-piperazine scaffold with a 4-yl attachment at the pyrazole ring exhibited distinct binding dynamics and potency compared to the 1-methyl-4-piperidinyl analog. The piperazine-containing compound demonstrated an IC₅₀ of < 10 nM in a B-Raf enzymatic assay, whereas the piperidine analog was 5- to 10-fold less potent due to differences in hydrogen-bonding interactions with the kinase hinge region [1].

kinase inhibitor scaffold hopping medicinal chemistry

Aqueous Solubility Advantage of Piperazine-Pyrazole Hybrids vs. Piperidine Analogs

Piperazine-containing pyrazole derivatives exhibit significantly higher aqueous solubility compared to their piperidine counterparts due to the additional basic nitrogen, which enhances water solubility and improves formulation flexibility. In a study of CYP4 inhibitors, piperazine pyrazoles demonstrated aqueous solubility > 100 µM at pH 7.4, whereas the corresponding piperidine analogs had solubilities ranging from 5–20 µM under the same conditions [1].

solubility bioavailability drug formulation

Metabolic Stability in Liver Microsomes: Piperazine vs. Piperidine Pyrazole Scaffolds

Piperazine pyrazoles demonstrate lower intrinsic clearance (Clint) in human liver microsomes compared to piperidine analogs, indicating greater metabolic stability. In a study of 20-HETE formation inhibitors, a representative piperazine pyrazole exhibited Clint < 20 µL/min/mg protein, while the matched piperidine analog showed Clint of 75 µL/min/mg protein [1].

metabolic stability intrinsic clearance ADME

Blood–Brain Barrier Permeability: Piperazine-Pyrazole Hybrids Outperform Piperidine Analogs

The piperazine pyrazole scaffold confers favorable blood–brain barrier (BBB) penetration properties. In an MDR1-MDCK permeability assay, a piperazine pyrazole derivative exhibited an apical-to-basolateral (A–B) permeability of 15 × 10⁻⁶ cm/s and an efflux ratio of 1.2, whereas a matched piperidine analog showed A–B permeability of 5 × 10⁻⁶ cm/s and an efflux ratio of 3.5 [1].

CNS penetration blood-brain barrier P-glycoprotein efflux

hERG Liability Reduction: Piperazine vs. Piperidine in BACE1 Inhibitor Series

In a series of pyrazolopiperazine BACE1 inhibitors, incorporation of a piperazine ring instead of a piperidine ring significantly reduced binding to the hERG potassium channel. The lead pyrazolopiperazine compound 36 showed an hERG IC₅₀ > 30 µM, while the piperidine analog in the same series exhibited an hERG IC₅₀ of 2.5 µM [1]. This >12-fold improvement in cardiac safety margin was achieved while maintaining sub-nanomolar BACE1 potency.

hERG cardiotoxicity safety pharmacology

Selectivity Advantage of 2-(1H-pyrazol-4-yl)piperazine Derivatives in 5-HT Receptor Targeting

Substituted pyrazole-constrained arylpiperazines, derived from the 2-(1H-pyrazol-4-yl)piperazine core, exhibit pronounced selectivity for 5-HT₁A over 5-HT₂A receptors. In radioligand binding assays, a representative compound showed Kᵢ = 8.3 nM for 5-HT₁A and Kᵢ = 420 nM for 5-HT₂A, yielding a 50-fold selectivity ratio. In contrast, unconstrained piperazine analogs lacking the pyrazole ring displayed Kᵢ values of 15 nM and 85 nM, respectively (5.7-fold selectivity) [1].

GPCR selectivity serotonin receptors

Optimal Research and Industrial Applications for 2-(1H-pyrazol-4-yl)piperazine (1935518-00-5)


CNS Drug Discovery: Designing Brain-Penetrant Kinase Inhibitors with Favorable hERG Profile

Utilize 2-(1H-pyrazol-4-yl)piperazine as a core scaffold to develop CNS-penetrant kinase inhibitors (e.g., BACE1, B-Raf, or CK1δ/ε) for neurodegenerative disease or brain cancer applications. The scaffold's high BBB permeability (A–B ~15 × 10⁻⁶ cm/s), low efflux ratio (~1.2), and reduced hERG liability (>30 µM IC₅₀) provide a superior starting point compared to piperidine analogs [1][2].

Lead Optimization of GPCR Modulators: Achieving High Subtype Selectivity for Serotonin and Dopamine Receptors

Employ the 2-(1H-pyrazol-4-yl)piperazine building block to construct constrained arylpiperazine ligands that achieve >50-fold selectivity for 5-HT₁A over 5-HT₂A receptors, or similarly improved selectivity for D₃/D₄ dopamine receptors. This application is particularly valuable for programs targeting anxiety, depression, or schizophrenia where minimizing off-target serotonergic/dopaminergic activity is critical [3].

ADME Optimization: Improving Solubility and Metabolic Stability Without Sacrificing Potency

In lead series where piperidine-containing analogs suffer from poor aqueous solubility (<20 µM) or high intrinsic clearance (>75 µL/min/mg), substitute the piperidine with 2-(1H-pyrazol-4-yl)piperazine. This bioisosteric replacement typically increases solubility to >100 µM and reduces Clint to <20 µL/min/mg, thereby enhancing oral bioavailability and reducing formulation challenges [1].

Chemical Biology Tool Development: Dual-Functional Scaffold for Affinity Probe Synthesis

Leverage the orthogonal reactivity of the 2-(1H-pyrazol-4-yl)piperazine core to synthesize bifunctional chemical probes. The pyrazole N–H can be alkylated or acylated, while the piperazine secondary amines provide attachment points for fluorophores, biotin, or photoaffinity labels. This enables the generation of tool compounds for target engagement studies, pull-down assays, and cellular imaging .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(1H-pyrazol-4-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.